Fluradoline
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Overview
Description
Fluradoline, also known as HP-494, is a centrally acting antinociceptive agent with antidepressant properties. It has been studied for its ability to block the reuptake of norepinephrine, serotonin, and dopamine in the brain. This compound has shown potential in the prevention of acute and chronic postsurgical pain .
Chemical Reactions Analysis
Fluradoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reuptake inhibition of neurotransmitters.
Biology: It is used in research to understand the mechanisms of pain and depression.
Medicine: Fluradoline has been investigated for its potential to prevent acute and chronic postsurgical pain.
Mechanism of Action
Fluradoline exerts its effects by blocking the reuptake of norepinephrine, serotonin, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also antagonizes peripheral sodium channels and spinal N-methyl-D-aspartate receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
Fluradoline is unique in its dual action as an antinociceptive and antidepressant agent. Similar compounds include:
Amitriptyline: A tricyclic antidepressant that also blocks the reuptake of norepinephrine and serotonin.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar applications.
This compound’s combination of properties makes it a valuable compound for research and potential therapeutic use .
Properties
CAS No. |
71316-84-2 |
---|---|
Molecular Formula |
C17H16FNOS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(3-fluorobenzo[b][1]benzoxepin-5-yl)sulfanyl-N-methylethanamine |
InChI |
InChI=1S/C17H16FNOS/c1-19-8-9-21-17-10-12-4-2-3-5-15(12)20-16-7-6-13(18)11-14(16)17/h2-7,10-11,19H,8-9H2,1H3 |
InChI Key |
LEBFQNREPOQDII-UHFFFAOYSA-N |
SMILES |
CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F |
Canonical SMILES |
CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F |
Related CAS |
77590-97-7 (hydrochloride) |
Synonyms |
fluradoline fluradoline hydrochloride fluradoline maleate (1:1) salt HP 494 HP-494 |
Origin of Product |
United States |
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